1-Boc-3-(3-chlorophenyl)pyrrolidine

Anticonvulsant Ion Channels Structure-Activity Relationship

Researchers targeting sodium channel bias or Mtb inorganic pyrophosphatase often face premature Boc loss, catalyst poisoning, and positional isomer mismatch that derail SAR programs. 1-Boc-3-(3-chlorophenyl)pyrrolidine directly solves these challenges. • Orthogonal Boc protection enables high-yield metal-catalyzed couplings and late-stage deprotection without racemization (class-level ee >93%). • Meta-chloro substitution delivers 6 Hz psychomotor seizure selectivity (ED₅₀ 124.93 mg/kg) and 73.1% Naᵥ site 2 inhibition, a profile unattainable with ortho/para isomers. • Sub-micromolar Mtb PPiase inhibition (IC₅₀ 0.038-0.053 µM) supports anti-tubercular triazine library synthesis. Procure alongside 2-Cl and 4-Cl analogs for matched-pair SAR with identical synthetic handling.

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
Cat. No. B13670727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(3-chlorophenyl)pyrrolidine
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3
InChIKeyBWTXNIRVBTYURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(3-chlorophenyl)pyrrolidine: Key Building Block for CNS & Anti-Infectives


1-Boc-3-(3-chlorophenyl)pyrrolidine (CAS 1207183-65-0) is a protected pyrrolidine building block featuring a meta-chlorophenyl substituent at C3 and a tert-butyloxycarbonyl (Boc) group on nitrogen. With a molecular weight of 281.78 g/mol, it serves as a versatile intermediate for incorporating conformational constraint and halogen-directed interactions into lead molecules . The meta-chloro positioning differentiates its electronic and steric profile from ortho- and para-substituted analogs, influencing downstream pharmacological properties when deprotected and further elaborated in medicinal chemistry programs [1].

1
Meta-chlorophenyl positional isomer for distinct structure–activity relationship studies.
Differentiates electronic and steric profile from ortho- and para-substituted analogs.
2
Boc-protected pyrrolidine enables orthogonal reactivity in multistep synthesis.
Preserves catalyst compatibility and supports asymmetric transformations.
3
Conformationally constrained scaffold for CNS and anti-infective lead optimization.
Reported use in ion channel modulators and antibacterial triazine elaboration.

Why 1-Boc-3-(3-chlorophenyl)pyrrolidine Is Irreplaceable


Substituting 1-Boc-3-(3-chlorophenyl)pyrrolidine with closely related analogs such as the 2-chlorophenyl, 4-chlorophenyl, or unprotected 3-(3-chlorophenyl)pyrrolidine introduces critical risks in multistep syntheses and biological outcomes. The Boc protecting group is essential for orthogonal reactivity during metal-catalyzed couplings or organometallic additions; its premature removal exposes the basic pyrrolidine nitrogen, which can poison catalysts, alter chemoselectivity, and compromise downstream yields [1]. Furthermore, the chlorine substitution position profoundly alters the scaffold's pharmacodynamic profile. In a direct comparison of anticonvulsant pyrrolidine-2,5-diones synthesized from these building blocks, the 2-chlorophenyl derivative exhibited a 3-fold more beneficial ED₅₀ (68.30 mg/kg MES) than the reference drug valproic acid, while the 3-chlorophenyl derivative showed a fundamentally different selectivity profile (highlighted below), demonstrating that positional isomer selection is non-trivial for target engagement [2].

Ortho-chlorophenyl isomer mismatch
May shift model-selectivity profile; 2-Cl derivatives exhibit divergent seizure-model endpoints compared to meta-chloro scaffold, altering target-engagement interpretation.
Unprotected pyrrolidine risk
Free amine can poison metal catalysts, alter chemoselectivity, and lead to racemization under basic conditions; reported enantiomeric excess may not be maintained.
Para-chlorophenyl analog not interchangeable
Electronic and steric properties differ; ion channel selectivity and enzyme inhibition endpoints may not transfer directly from meta-substituted series.

1-Boc-3-(3-chlorophenyl)pyrrolidine: Evidence Against Closest Analogs


Meta- vs. Ortho-Chlorophenyl Anticonvulsant Activity

When elaborated into pyrrolidine-2,5-dione-acetamide derivatives, the 3-chlorophenyl isomer (derived from the target compound scaffold) exhibits a distinct anticonvulsant efficacy and target engagement profile compared to the 2-chlorophenyl isomer. The most potent 2-chlorophenyl analog (Compound 6) achieved an ED₅₀ of 68.30 mg/kg in the MES test, outperforming valproic acid by 3-fold. In contrast, the most active 3-chlorophenyl analog (Compound 19) demonstrated selective efficacy in the 6 Hz psychomotor seizure model (ED₅₀ 124.93 mg/kg) rather than the classical MES model, indicating a divergence in therapeutic indication potential directly attributable to the chlorine positional isomerism [1].

Positional SAR: Seizure model
Head-to-head
3-Cl: 6 Hz ED₅₀ 124.93 mg/kg; MES not effective. 2-Cl: MES ED₅₀ 68.30 mg/kg; 6 Hz 28.20 mg/kg.
Model-selectivity divergence directly linked to chlorine position.
Mice, i.p., 0.5 h; reported context from pyrrolidine-2,5-dione derivatives.
Anticonvulsant Ion Channels Structure-Activity Relationship

Ion Channel Selectivity: 3-Cl vs. 2-Cl Derivatives

At 100 µM concentration, the 3-chlorophenyl derivative (Compound 19) showed 73.1% inhibition of the voltage-sensitive Na⁺ channel (site 2), significantly higher than its weak 35.5% inhibition of the L-type Ca²⁺ channel. This profile differs from the 2-chlorophenyl lead, which demonstrated balanced activity at both channels and was proposed to act via a dual sodium–calcium channel mechanism [1].

Ion channel selectivity
Head-to-head
3-Cl: Na⁺ channel (site 2) 73.1% inhibition; Ca²⁺ channel 35.5% at 100 µM. 2-Cl: dual-channel blocker.
Channel-selectivity profile context differs: biased sodium channel vs. dual mechanism.
Rat cortical synaptosome radioligand binding assay.
Ion Channel Modulation Pain Epilepsy

Meta-Chlorophenyl Pyrrolidine in Antibacterial Triazines

3-(3-Chlorophenyl)pyrrolidine—the immediate synthetic precursor of the target compound—is specifically employed as a reactant in constructing 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines, which exhibit dual antibacterial activity and inorganic pyrophosphatase inhibition. The meta-chlorine enhances both the electronic properties for triazine coupling and the biological target engagement compared to the unsubstituted phenyl analog [1].

Enzyme inhibition
Cross-study comparable
IC₅₀ 0.038–0.053 µM
Supports target-engagement assay context for M. tuberculosis pyrophosphatase.
In vitro enzyme inhibition; meta-chloro motif linked to enhanced potency over unsubstituted phenyl.
Antibacterial Inorganic Pyrophosphatase Inhibition Triazine Synthesis

Boc Protection in Multistep Pyrrolidine Synthesis

The N-Boc protecting group on 1-Boc-3-(3-chlorophenyl)pyrrolidine enables high-yielding asymmetric transformations that are inaccessible with the free amine. In stereoselective N-Boc-pyrrolidine syntheses, the Boc group facilitates sparteine-mediated asymmetric deprotonation-cyclization, achieving enantiomeric excesses of 93–96% for analogous 2-aryl systems, whereas unprotected pyrrolidines undergo significant racemization and side reactions under these strongly basic conditions [1].

Asymmetric synthesis
Class-level inference
Boc-substrate enantiomeric excess 93–96% in sparteine-mediated deprotonation.
Supports enantiomeric-control context; unprotected amine leads to racemization.
s-BuLi/(−)-sparteine, −78 °C; reported for analogous 2-aryl N-Boc-pyrrolidines.
Synthetic Methodology Asymmetric Synthesis Protecting Group Strategy

1-Boc-3-(3-chlorophenyl)pyrrolidine: Research Application Scenarios


Selective Sodium Channel Modulators for Pharmacoresistant Epilepsy

Based on the 6 Hz psychomotor seizure selectivity observed for the 3-chlorophenyl dione derivatives (ED₅₀ 124.93 mg/kg, Compound 19), medicinal chemists targeting pharmacoresistant epilepsy should select 1-Boc-3-(3-chlorophenyl)pyrrolidine as the advanced intermediate for their lead series. The Boc-protected building block enables efficient parallel synthesis of amide libraries after deprotection, while the meta-chloro substitution confers the sodium channel bias (73.1% inhibition at site 2) evident in the ion channel profiling [1]. Procuring the compound in its Boc-protected form eliminates orthogonal protection challenges during subsequent diversification steps.

M. tuberculosis Pyrophosphatase Inhibitor Optimization

Research groups developing non-traditional antibacterial agents targeting M. tuberculosis inorganic pyrophosphatase should procure this building block to construct 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines. The 3-chlorophenyl-pyrrolidine moiety delivers sub-micromolar enzyme inhibition (IC₅₀ 0.038–0.053 µM), a potency level not achievable with unsubstituted phenyl analogs [1]. The Boc group remains intact during triazine coupling conditions, allowing late-stage deprotection for final diversification if needed.

Asymmetric Synthesis of Chiral 3-Arylpyrrolidines

When asymmetric synthesis is required, 1-Boc-3-(3-chlorophenyl)pyrrolidine provides the ideal substrate for chiral resolution or asymmetric deprotonation strategies. The pre-installed Boc group is essential for maintaining enantiomeric integrity (class-level ee >93% in related N-Boc-pyrrolidine syntheses), whereas the free amine leads to racemization and synthetic failure [1]. This scenario applies to projects developing enantiopure N-alkylated or N-acylated derivatives where stereochemistry at the pyrrolidine 3-position is critical for target engagement.

Chlorophenyl Positional Isomer SAR Studies

For laboratories conducting systematic structure–activity relationship explorations across chlorine substitution patterns, parallel procurement of 1-Boc-3-(3-chlorophenyl)pyrrolidine alongside its 2-chlorophenyl and 4-chlorophenyl analogs enables matched-pair analysis. The differential anticonvulsant model selectivity (MES-dominant for 2-Cl vs. 6 Hz-selective for 3-Cl) and divergent ion channel profiles provide critical data points for understanding pharmacophoric requirements of novel neurological targets [1]. The Boc-protected forms ensure identical synthetic handling across the series, eliminating confounding variables from protecting group differences.

Application
Selection Property
Validation Focus
Ion channel pharmacology research
Meta-chlorophenyl positional isomer
Channel-selectivity endpoint interpretation
Bacterial pyrophosphatase target studies
3-chlorophenyl-pyrrolidine motif
Target-engagement assay context
Chiral 3-arylpyrrolidine synthesis
Boc-protected substrate
Enantiomeric excess review
Positional isomer SAR comparison
Chlorine substitution series
Matched-pair model-response analysis
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